tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Antileishmanial drug discovery Neglected tropical diseases Thienopyridine scaffold comparison

tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 165947-52-4) is a bicyclic heterocyclic building block featuring a thieno[2,3-c]pyridine core N-protected by a tert-butyloxycarbonyl (Boc) group. Unlike fully aromatic thienopyridines, its partially saturated 4,5-dihydro scaffold mimics the conformational flexibility of piperidine-fused heterocycles, placing it at a privileged intersection of CNS drug-like space and kinase inhibitor design.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
CAS No. 165947-52-4
Cat. No. B178934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS165947-52-4
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2
InChIInChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3
InChIKeyWSFBIDRTNUEVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 165947-52-4): A Quantifiably Differentiated Thienopyridine Building Block for CNS and Anti-Infective Drug Discovery


tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 165947-52-4) is a bicyclic heterocyclic building block featuring a thieno[2,3-c]pyridine core N-protected by a tert-butyloxycarbonyl (Boc) group . Unlike fully aromatic thienopyridines, its partially saturated 4,5-dihydro scaffold mimics the conformational flexibility of piperidine-fused heterocycles, placing it at a privileged intersection of CNS drug-like space and kinase inhibitor design [1]. The compound is supplied at ≥98% purity, supported by NMR, HPLC, and LC-MS batch-release documentation .

Why In-Class Thienopyridine Building Blocks Cannot Substitute for CAS 165947-52-4


Substituting this compound with a different N-protecting group, regioisomer, or carboxylate ester fundamentally alters the chemical stability, reactivity, and downstream biological profile of derived inhibitors. Systematic evidence demonstrates that thieno[2,3-c]pyridine regioisomers exhibit distinct biological activity profiles compared to thieno[2,3-b]pyridines [1], while within the same regioisomer, replacing the Boc group with a benzyl group changes not only synthetic deprotection strategy but directly affects the anti-parasitic potency and selectivity index of final compounds [2]. Even the choice of carboxylate ester (tert-butyl vs. methyl) determines the molecule’s lipophilicity (LogP 2.98 vs. ~1.2 predicted for methyl analog) and subsequent CNS penetration potential of derivatives [3].

Quantitative Differentiation Evidence for tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 165947-52-4)


Thieno[2,3-c]pyridine Regioisomer Exhibits Superior Antileishmanial Activity Compared to Thieno[2,3-b]pyridine Analogs

In a direct head-to-head comparison, N-Boc-thieno[2,3-c]pyridine derivatives were systematically evaluated alongside N-Boc-thieno[2,3-b]pyridine derivatives against Leishmania amazonensis, L. braziliensis, and L. infantum promastigotes. Only the thieno[2,3-c] regioisomer series produced derivatives with an IC₅₀ below 10 μM, demonstrating a clear regioisomer-dependent activity threshold [1]. The corresponding thieno[2,3-b]pyridine derivatives (compounds 1a–1f) were uniformly inactive at this threshold [1].

Antileishmanial drug discovery Neglected tropical diseases Thienopyridine scaffold comparison

N-Boc Protecting Group Provides a Defined Baseline for Selectivity Optimization Compared to N-Benzyl Analogs

A comparative SAR study examined the effect of replacing the N-Boc group with an N-benzyl group on thieno[2,3-c]pyridine derivatives. N-Benzyl analogs 3c, 3f, and 3g showed improved antipromastigote activity and selectivity indices (SI) compared to the N-Boc parent series [1]. Lead compound 3f achieved amastigote IC₅₀ values of 0.83–1.13 μM against L. amazonensis, L. braziliensis, and L. infantum – comparable to amphotericin B but with a 250-fold higher SI [1]. Critically, the Boc-protected building block (CAS 165947-52-4) is essential as the synthetic intermediate; the benzyl analog is accessed via N-deprotection followed by reductive amination, making the Boc intermediate the mandatory procurement gate.

Antileishmanial drug discovery Protecting group strategy Selectivity index optimization

High LogP Confers CNS-Penetrant Drug-Like Properties for CNS-Focused Programs

The target compound possesses a calculated LogP of 2.98 and a polar surface area (PSA) of 57.78 Ų [1]. These values fall within the established CNS drug-like space (LogP 2–5, PSA < 70 Ų), making it immediately suitable for CNS-penetrant compound design [2]. By comparison, the deprotected secondary amine scaffold (4,5-dihydrothieno[2,3-c]pyridine) and methyl carboxylate analogs show LogP values approximately 1–2 units lower, shifting them toward peripheral target space [2].

CNS drug discovery Lipophilicity optimization Pharmacokinetic profiling

Regioselective Electrophilic Bromination at 2-Position Validated by Quantitative Yield Data

Patent US07872031B2 demonstrates the high-yielding, regioselective bromination of CAS 165947-52-4: treatment with 1.0 equivalent of bromine in chloroform at 0 °C, followed by addition of di-tert-butyl dicarbonate and triethylamine, affords 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in 77% isolated yield after silica gel chromatography [1]. The reaction proceeds with complete regioselectivity for the 2-position of the thiophene ring, confirmed by ¹H NMR showing the diagnostic singlet at δ 6.78 for the remaining thiophene proton and ES-MS with m/z = 261.9 (M−55)⁺ [1].

Synthetic methodology Electrophilic substitution Process chemistry scalability

Thieno[2,3-c]pyridine Derivatives Display Broad-Spectrum Anticancer Activity in Panel Screening

A systematic study of thieno[2,3-c]pyridine derivatives 6(a–k) screened against four cancer cell lines (MCF7, T47D breast; HSC3 head/neck; RKO colorectal) identified compound 6i as a potent lead with IC₅₀ values of 10.8 μM (HSC3), 11.7 μM (T47D), and 12.4 μM (RKO) [1]. Compound 6i induced G2 phase cell cycle arrest and cell death via non-apoptotic mechanisms, targeting Hsp90 as validated by molecular docking [1]. All active compounds were derived from the thieno[2,3-c]pyridine scaffold, establishing its privileged status for anticancer kinase inhibitor discovery compatible with the CAS 165947-52-4 building block.

Anticancer drug discovery Hsp90 inhibition Cell cycle arrest

Optimal Deployment Scenarios for tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 165947-52-4)


Antileishmanial Lead Discovery: Thieno[2,3-c]pyridine Scaffold Prioritization

Procure CAS 165947-52-4 as the foundational building block for synthesizing N-Boc-thieno[2,3-c]pyridine screening libraries. Evidence shows that only this regioisomer yields antileishmanial compounds with IC₅₀ < 10 μM, while parallel thieno[2,3-b]pyridine libraries are inactive at the same threshold [1]. This building block is the mandatory gatekeeper for accessing the N-benzyl lead series where compound 3f demonstrates amastigote IC₅₀ of 0.83–1.13 μM with a 250-fold selectivity index comparable to amphotericin B [1].

CNS-Penetrant Kinase Inhibitor Design Leveraging Optimized Lipophilicity

Prioritize CAS 165947-52-4 for CNS drug discovery programs due to its calculated LogP of 2.98 and PSA of 57.78 Ų, which fall within established CNS drug-like property ranges [2][3]. This building block provides a direct synthetic entry to thieno[2,3-c]pyridine-derived GRK2 kinase inhibitors, a validated target in heart failure with CNS implications [4].

Electrophilic SAR Expansion via Regioselective 2-Position Functionalization

Utilize CAS 165947-52-4 for scaffold diversification through controlled, high-yielding electrophilic substitution at the 2-position. Patent-validated bromination (77% isolated yield with complete regioselectivity) [5] provides a clean intermediate for Suzuki, Buchwald, or Sonogashira couplings, enabling modular SAR exploration without regioisomeric ambiguity.

Hsp90-Targeted Anticancer Library Construction and Optimization

Initiate oncology programs directed at Hsp90 inhibition using CAS 165947-52-4 as the entry building block. Thieno[2,3-c]pyridine derivatives derived from this scaffold have demonstrated broad-spectrum anticancer activity across breast, head/neck, and colorectal cancer cell lines (IC₅₀ 10.8–12.4 μM) with confirmed G2 arrest [6], establishing a validated hit-to-lead starting point.

Quote Request

Request a Quote for tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.